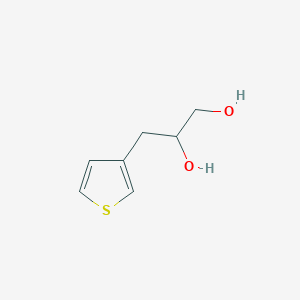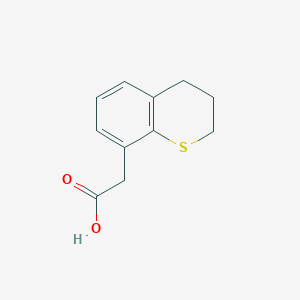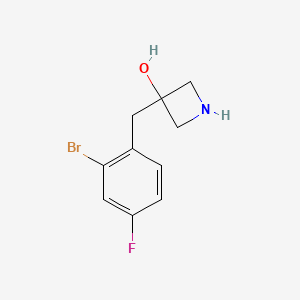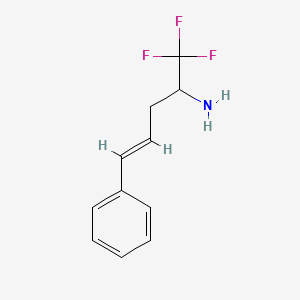
1,1,1-Trifluoro-5-phenylpent-4-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-5-phenylpent-4-en-2-amine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a pentenylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with appropriate amine sources under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-5-phenylpent-4-en-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
- 1,1,1-Trifluoro-4-phenylbut-3-en-2-one
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
Uniqueness: 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and a phenyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,15H2/b7-4+ |
Clave InChI |
SCHMFXFKXNDSHH-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CC(C(F)(F)F)N |
SMILES canónico |
C1=CC=C(C=C1)C=CCC(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


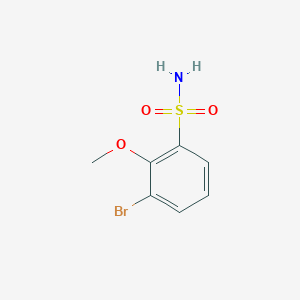
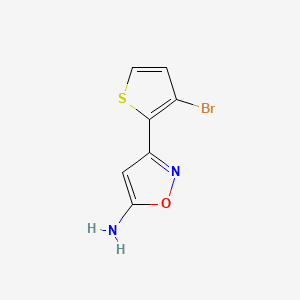
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
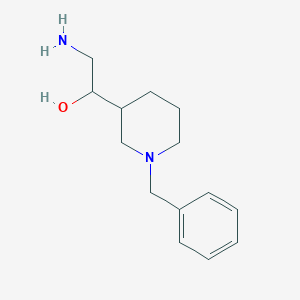
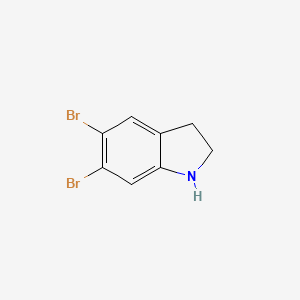
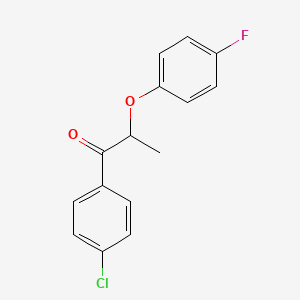
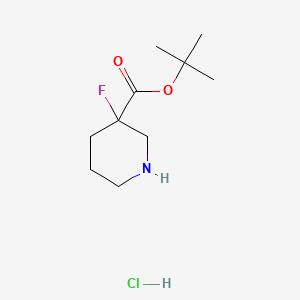
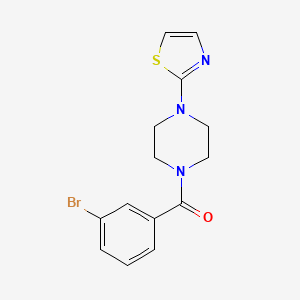

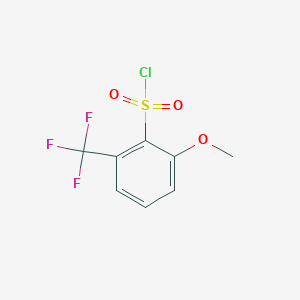
![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
